molecular formula C19H20BrClN2O B4690537 5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B4690537
M. Wt: 407.7 g/mol
InChI Key: ZYNZKCWSUZOJOP-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its pharmacological properties, such as its ability to act as a potent and selective antagonist for certain receptors.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is not fully understood. However, it is believed to act as an antagonist for certain receptors, which may lead to changes in neurotransmitter release and signaling pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to decrease dopamine release in the brain, which may contribute to its anti-addictive properties. It has also been shown to modulate the release of other neurotransmitters, such as serotonin and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is its high affinity and selectivity for certain receptors. This allows researchers to study the specific effects of receptor blockade without affecting other signaling pathways in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. One area of interest is its potential therapeutic applications, such as in the treatment of drug addiction or psychiatric disorders. Another direction for research is to further elucidate its mechanism of action and how it affects neurotransmitter release and signaling pathways in the brain. Additionally, there may be potential for developing new compounds based on the structure of this compound that have improved pharmacological properties or selectivity for certain receptors.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been extensively studied for its pharmacological properties. It has been shown to act as a selective antagonist for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. Due to its high affinity and selectivity for these receptors, it has been used in a variety of scientific research applications, including studies on the mechanisms of drug addiction, schizophrenia, and depression.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O/c1-13-8-10-23(11-9-13)18-5-3-2-4-17(18)22-19(24)15-12-14(20)6-7-16(15)21/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZKCWSUZOJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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